![molecular formula C15H14F3NO2S B14638058 1,1,1-Trifluoro-N-[4-(2-phenylethyl)phenyl]methanesulfonamide CAS No. 55251-34-8](/img/structure/B14638058.png)
1,1,1-Trifluoro-N-[4-(2-phenylethyl)phenyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-N-[4-(2-phenylethyl)phenyl]methanesulfonamide is a chemical compound known for its unique structural properties and applications in various fields. This compound is characterized by the presence of trifluoromethyl and sulfonamide groups, which contribute to its reactivity and functionality in different chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-N-[4-(2-phenylethyl)phenyl]methanesulfonamide typically involves the reaction of 1,1,1-trifluoromethanesulfonyl chloride with aniline derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Trifluoro-N-[4-(2-phenylethyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst choice, are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions include sulfonic acids, amines, and substituted derivatives, which can be further utilized in various chemical applications .
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-N-[4-(2-phenylethyl)phenyl]methanesulfonamide has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1,1,1-Trifluoro-N-[4-(2-phenylethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl and sulfonamide groups contribute to its reactivity and ability to form stable complexes with target molecules. These interactions can modulate biological pathways and exert therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trifluoro-N-phenylmethanesulfonamide: Similar in structure but lacks the phenylethyl group, resulting in different reactivity and applications.
N-Phenyltrifluoromethanesulfonimide: Another related compound with distinct chemical properties and uses.
Propiedades
Número CAS |
55251-34-8 |
|---|---|
Fórmula molecular |
C15H14F3NO2S |
Peso molecular |
329.3 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-N-[4-(2-phenylethyl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C15H14F3NO2S/c16-15(17,18)22(20,21)19-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11,19H,6-7H2 |
Clave InChI |
MLORKRXPDJCVRX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCC2=CC=C(C=C2)NS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


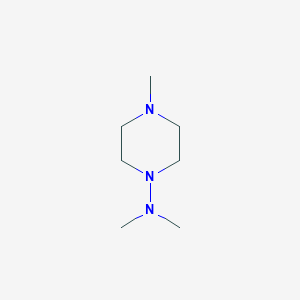
methanethione](/img/structure/B14637979.png)
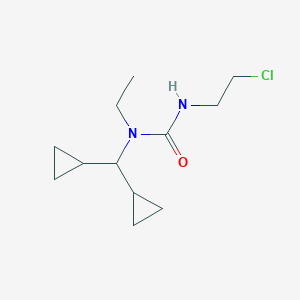
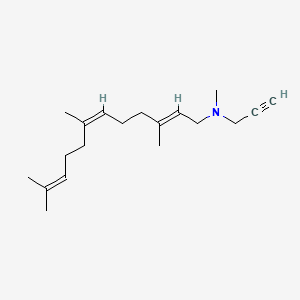


![3-(Chloromethyl)pyrimido[5,4-e][1,2,4]triazin-5-amine](/img/structure/B14638038.png)


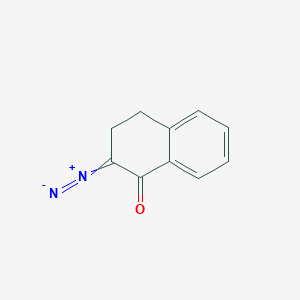

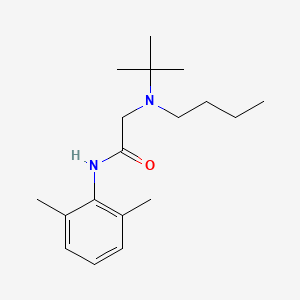
![3-{[4-(Hydrazinylidenemethyl)phenoxy]methyl}benzene-1-carboximidamide](/img/structure/B14638071.png)

